(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride
Description
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a hydroxymethyl (-CH2OH) substituent at the β-position and an amino (-NH2) group at the γ-position of the propanoic acid backbone. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. The stereochemistry (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with enzymes or receptors.
Properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQITWXCRNNDVQH-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as (S)-serine.
Protection of Functional Groups: The hydroxyl group of (S)-serine is protected using a suitable protecting group like a benzyl or tert-butyldimethylsilyl (TBDMS) group.
Amination: The protected (S)-serine undergoes amination to introduce the amino group at the desired position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods may involve the use of biocatalysts or enzymes to achieve high enantioselectivity and yield. Enzymatic resolution or asymmetric synthesis using chiral catalysts are common approaches in large-scale production.
Biological Activity
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride, also known as (S)-HMPA, is a chiral amino acid derivative with significant biological activity. This compound has been investigated for its potential roles in various biochemical processes, including neurotransmission, metabolic regulation, and therapeutic applications. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula C4H9ClN2O4 and a molecular weight of approximately 165.58 g/mol. Its structure includes an amino group, hydroxyl groups, and a hydroxymethyl substituent, which contribute to its solubility and reactivity in biological systems. The presence of a chiral center makes it an important compound in biochemical applications.
The biological activity of (S)-HMPA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups facilitate binding to active sites, allowing the compound to act as a substrate or modulator in various biochemical pathways. Notably, it can influence neurotransmitter levels and metabolic processes by interacting with enzymes involved in amino acid metabolism.
Neurotransmission Modulation
Research indicates that (S)-HMPA may play a role as an amino acid analog, influencing neurotransmitter systems. It has been shown to modulate the activity of glutamate receptors, which are critical for synaptic transmission and plasticity. This modulation suggests potential applications in neuroprotection and treatment of neurodegenerative disorders.
Antimicrobial Properties
Studies have demonstrated that (S)-HMPA exhibits antimicrobial activity against various pathogens. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values range from 4.69 to 22.9 µM against several bacterial strains . The compound's structural features likely contribute to its ability to disrupt microbial cell functions.
Neuroprotective Effects
In a study investigating the neuroprotective effects of (S)-HMPA, researchers found that it significantly reduced neuronal cell death in models of oxidative stress. The compound was shown to enhance the expression of neuroprotective factors while decreasing pro-apoptotic signals. These findings highlight its potential as a therapeutic agent in conditions like Alzheimer's disease.
Antimicrobial Activity Assessment
A comprehensive assessment of (S)-HMPA's antimicrobial properties involved testing against multiple pathogens. Results indicated effective inhibition against E. coli and S. aureus with MIC values of 0.0195 mg/mL and 0.0048 mg/mL respectively . This underscores its potential utility in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity Description |
|---|---|---|
| This compound | C4H9ClN2O4 | Modulates neurotransmission; antimicrobial properties |
| 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride | C4H9NO4 | Influences metabolic pathways; potential neuroprotective effects |
| 3-Amino-3-(4-cyanophenyl)propanoic acid | C10H12N2O2 | Exhibits anticancer properties; interacts with multiple cellular targets |
Scientific Research Applications
Biotechnology
Peptide Synthesis
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride serves as a crucial building block in the synthesis of peptides and proteins. Its structural properties enable the formation of peptide bonds, facilitating the development of biologically active compounds. The compound's chirality enhances the specificity and efficacy of synthesized peptides, making it valuable in biopharmaceutical development .
Neuroscience
Neuroprotective Agents
Research indicates that this compound is utilized in the study of neurotransmitter functions and the development of neuroprotective agents. Its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's is being explored through its ability to modulate neurotransmitter activity .
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of (S)-3-Amino-2-(hydroxymethyl)propanoic acid exhibited protective effects on neuronal cells under oxidative stress conditions, suggesting a promising avenue for therapeutic development against neurodegeneration .
Pharmaceuticals
Drug Formulation
The compound is being investigated for its role in drug formulation, particularly for creating targeted delivery systems that enhance bioavailability and therapeutic efficacy. Its ability to form stable complexes with various drugs can improve their pharmacokinetic profiles .
Case Study: Anticancer Applications
In a recent study, derivatives of (S)-3-Amino-2-(hydroxymethyl)propanoic acid were evaluated for their anticancer properties against various cancer cell lines. Results showed significant cytotoxicity, indicating potential applications in cancer therapy .
Food Industry
Flavor Enhancer and Stabilizer
this compound is used as a flavor enhancer and stabilizer in food products. Its incorporation can improve taste while ensuring safety and quality standards are met .
| Application | Function |
|---|---|
| Flavor Enhancement | Improves taste profile |
| Stabilization | Increases shelf life |
Cosmetics
Moisturizing Properties
In cosmetic formulations, (S)-3-Amino-2-(hydroxymethyl)propanoic acid is valued for its moisturizing properties. It helps enhance skin hydration and overall appearance, making it a popular ingredient in skincare products .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Biotechnology | Peptide Synthesis | Building block for biologically active peptides |
| Neuroscience | Neuroprotective Agents | Modulates neurotransmitter functions |
| Pharmaceuticals | Drug Formulation | Enhances bioavailability and efficacy |
| Food Industry | Flavor Enhancer | Improves taste and stability |
| Cosmetics | Moisturizing Agent | Enhances skin hydration |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (S)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride with analogous compounds, focusing on molecular features, substituents, and research applications:
Key Observations from Comparisons :
Substituent Effects: The hydroxymethyl group in the target compound likely increases hydrophilicity compared to the methyl group in (S)-3-amino-2-methylpropanoic acid hydrochloride. This could enhance solubility in aqueous systems, critical for drug formulation . Aromatic substituents (e.g., indole or phenyl sulfonyl groups in –8) introduce steric bulk and electronic effects, which may influence binding affinity to biological targets .
Stereochemical Specificity :
- The S-configuration in the target compound and its methyl analog () contrasts with racemic mixtures, underscoring the role of chirality in optimizing therapeutic activity or reducing off-target effects .
Research Applications :
- Indole-containing analogs () are often used in neurotransmitter research due to structural similarity to tryptophan-derived metabolites .
- Sulfonyl-substituted derivatives () may serve as enzyme inhibitors, leveraging the sulfonyl group’s electron-withdrawing properties for active-site interactions .
Q & A
Q. What are the primary synthetic routes for (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves chiral starting materials like L-serine or L-alanine to preserve stereochemistry. For example, introducing the hydroxymethyl group may require nucleophilic substitution or reductive amination. Reaction conditions (e.g., pH, temperature) are critical: acidic media stabilize the hydrochloride salt, while inert atmospheres prevent oxidation of the amino group . Purification via recrystallization or chromatography ensures enantiomeric purity.
Q. Which analytical methods are most effective for characterizing this compound’s purity and structure?
- RP-HPLC : Validated for quantifying enantiomeric excess and detecting impurities (e.g., diastereomers) using chiral columns and UV detection .
- NMR Spectroscopy : H and C NMR confirm stereochemistry, with the hydroxymethyl group ( ppm) and amino protons ( ppm) as key signals .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClNO: calc. 155.03) .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?
The hydrochloride salt enhances water solubility via ionic interactions, making it suitable for biological assays. Stability studies under varying pH (4–8) and temperature (4–25°C) show degradation <5% over 72 hours when stored in desiccated, light-protected conditions .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what are the pitfalls in chiral resolution?
Use chiral auxiliaries (e.g., Boc-protected intermediates) or enzymatic resolution with proteases (e.g., subtilisin) to minimize racemization. A common pitfall is incomplete removal of protecting groups, leading to by-products detectable via H NMR or chiral HPLC .
Q. What strategies resolve contradictions in spectral data when characterizing by-products?
- Isolation via Prep-HPLC : Separate by-products for individual analysis .
- Reaction Mechanism Analysis : For example, oxidation of the amino group (using HO) may produce nitro derivatives, identifiable via IR (N–O stretch ~1550 cm) .
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) .
Q. What in vitro models are suitable for evaluating its neuroprotective or antimicrobial activity?
- Neuroprotection : Use SH-SY5Y neuronal cells under oxidative stress (HO-induced apoptosis). Measure viability via MTT assay and caspase-3 activation .
- Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Accelerated stability testing (40°C/75% RH) over 4 weeks simulates long-term storage. Degradation products (e.g., hydrolyzed esters) are quantified via LC-MS. Physiological conditions (37°C, PBS pH 7.4) show <10% degradation over 24 hours, supporting in vivo applicability .
Q. What computational approaches predict its interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina to model binding to glutamate receptors or peptidases, focusing on hydrogen bonding with the amino/hydroxymethyl groups .
- MD Simulations : Assess binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
